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Compound of Interest

Compound Name: Cobalt;lanthanum

Cat. No.: B15459713 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with comprehensive troubleshooting guides and frequently asked questions

(FAQs) for enhancing the surface area of lanthanum cobalt oxide (LaCoO₃).

Frequently Asked Questions (FAQs)
Q1: Why is a high surface area important for lanthanum cobalt oxide?

A1: A high surface area is crucial for applications where interfacial reactions are dominant. In

catalysis, for example, a larger surface area provides more active sites for reactants to adsorb

and react, leading to higher catalytic activity. For applications such as gas sensors and solid

oxide fuel cell electrodes, a high surface area enhances the interaction with gas molecules and

improves electrochemical performance.

Q2: What are the most common methods to increase the surface area of LaCoO₃?

A2: The most common methods include sol-gel synthesis, hydrothermal treatment,

mechanochemical activation (high-energy ball milling), and co-precipitation. These techniques

allow for the synthesis of nanocrystalline or porous LaCoO₃ with significantly higher surface

areas compared to the conventional solid-state reaction method.

Q3: How does calcination temperature affect the surface area of LaCoO₃?
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A3: Calcination is a critical step in the synthesis of LaCoO₃ to achieve the desired perovskite

crystal structure. However, there is an inverse relationship between calcination temperature

and surface area. Higher temperatures promote grain growth and sintering, which leads to a

decrease in the specific surface area. Therefore, it is essential to optimize the calcination

temperature to achieve a well-crystallized perovskite phase with a minimal loss of surface area.

Q4: What is a typical range for the specific surface area of LaCoO₃ synthesized by different

methods?

A4: The specific surface area can vary significantly depending on the synthesis method and

conditions. LaCoO₃ prepared by the conventional solid-state reaction typically has a very low

surface area (<5 m²/g). In contrast, methods like sol-gel, hydrothermal, and co-precipitation can

yield surface areas ranging from tens to over a hundred m²/g. Mechanochemical synthesis can

also produce materials with enhanced surface area, typically in the range of 10-40 m²/g.

Data Presentation: Surface Area of LaCoO₃ by
Synthesis Method
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Synthesis
Method

Precursors
Calcination
Temperature
(°C)

Resulting
Specific
Surface Area
(m²/g)

Reference

Mechanochemic

al

LaCl₃·7H₂O,

CoCl₂, Na₂CO₃
600 38.4 [1]

Mechanochemic

al

LaCl₃, CoCl₂,

NaOH
600 (873 K) ~10 [2]

Direct

Mechanochemic

al

La₂O₃, Co₂O₃ - ~3.5 [2]

Co-precipitation
La(NO₃)₃,

Co(NO₃)₂
600 ~23 [3]

Microwave-

Assisted Co-

precipitation

La(NO₃)₃,

Co(NO₃)₂
750 15-25 [4]

Solid-State

Reaction
La₂O₃, Co₃O₄ 1000

Can be as low as

1-2

Experimental Protocols & Troubleshooting Guides
Below are detailed experimental protocols for key synthesis methods, each followed by a

troubleshooting guide in a question-and-answer format to address potential issues.

Sol-Gel Synthesis
The sol-gel method allows for the formation of a homogenous gel from precursors, which upon

drying and calcination, yields a high-surface-area powder.

Experimental Protocol
Precursor Solution Preparation:
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Dissolve stoichiometric amounts of lanthanum nitrate hexahydrate (La(NO₃)₃·6H₂O) and

cobalt nitrate hexahydrate (Co(NO₃)₂·6H₂O) in deionized water.

In a separate beaker, dissolve citric acid (as a chelating agent) in deionized water. The

molar ratio of citric acid to total metal ions is typically 2:1.

Mixing and Gel Formation:

Slowly add the metal nitrate solution to the citric acid solution while stirring continuously.

Add ethylene glycol (as a polymerizing agent) to the solution. The weight ratio of citric acid

to ethylene glycol is often 60:40.

Heat the solution to 80-90°C with constant stirring. The solution will gradually become

more viscous and form a gel.

Drying and Calcination:

Dry the gel in an oven at 120°C for 12 hours to remove excess water and organic

solvents. The result is a porous solid.

Grind the dried gel into a fine powder.

Calcine the powder in a furnace. A typical procedure involves heating to 600-800°C for 2-4

hours in air. The heating rate is usually controlled (e.g., 5°C/min) to ensure uniform

decomposition.

Troubleshooting Guide: Sol-Gel Synthesis
Q: The precursor solution does not form a stable gel and precipitates instead. What could be

the cause?

A: This is likely due to an incorrect pH or an insufficient amount of chelating agent.

Solution: Ensure the molar ratio of citric acid to metal ions is appropriate (typically 2:1). The

addition of a small amount of ammonia to raise the pH can sometimes promote gelation, but

this must be done carefully to avoid premature precipitation of metal hydroxides.
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Q: The final powder has a very low surface area after calcination. How can I improve this?

A: A low surface area is often a result of high calcination temperatures or prolonged calcination

times, which cause excessive sintering.

Solution: Try reducing the calcination temperature or time. For example, if you are calcining

at 800°C, try 700°C or even 600°C. Perform a thermogravimetric analysis (TGA) on your

dried gel to determine the lowest temperature at which the organic components are

completely removed and the perovskite phase is formed.

Q: My XRD analysis shows the presence of secondary phases (e.g., La₂O₃, Co₃O₄) in the final

product. What went wrong?

A: The presence of secondary phases indicates incomplete reaction or inhomogeneous mixing

of the precursors.

Solution:

Ensure that the precursors are fully dissolved and homogeneously mixed in the initial

solution.

Increase the amount of chelating and polymerizing agents to ensure metal ions are well-

dispersed within the gel network.

Optimize the calcination temperature and time. A temperature that is too low may not be

sufficient for complete phase formation.

Workflow Diagram: Sol-Gel Synthesis

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 20 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15459713?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Solution Preparation

Gel Formation

Post-Processing

Dissolve La(NO₃)₃ & Co(NO₃)₂

Mix Solutions

Dissolve Citric Acid

Heat at 80-90°C

Viscous Gel Forms

Dry Gel at 120°C

Grind Dried Gel

Calcine at 600-800°C

High Surface Area LaCoO₃

Click to download full resolution via product page

Caption: Workflow for Sol-Gel Synthesis of LaCoO₃.
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Hydrothermal Synthesis
Hydrothermal synthesis utilizes high-temperature and high-pressure water to facilitate the

crystallization of materials. This method can produce well-defined nanocrystals with high

surface areas.

Experimental Protocol
Precursor Solution:

Dissolve lanthanum nitrate hexahydrate and cobalt nitrate hexahydrate in deionized water

in a stoichiometric ratio.

Addition of Mineralizer:

Add a mineralizer, such as a solution of potassium hydroxide (KOH) or sodium hydroxide

(NaOH), dropwise to the precursor solution under vigorous stirring. The mineralizer helps

to control the pH and facilitates the dissolution-recrystallization process. Adjust the pH to a

highly alkaline value (e.g., 10-12).

Hydrothermal Reaction:

Transfer the resulting suspension to a Teflon-lined stainless-steel autoclave.

Seal the autoclave and heat it in an oven at a temperature between 150°C and 250°C for

12 to 48 hours.

Product Recovery and Cleaning:

After the reaction, allow the autoclave to cool down to room temperature naturally.

Collect the precipitate by centrifugation or filtration.

Wash the product several times with deionized water and then with ethanol to remove any

residual ions and organic impurities.

Drying and Calcination:
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Dry the washed powder in an oven at 80-100°C overnight.

Calcine the dried powder at a relatively low temperature (e.g., 500-700°C) for a few hours

to obtain the final crystalline LaCoO₃.

Troubleshooting Guide: Hydrothermal Synthesis
Q: The final product has a very small particle size but is highly agglomerated. How can I

prevent this?

A: Agglomeration is a common issue in hydrothermal synthesis.

Solution:

Consider adding a surfactant or capping agent to the precursor solution to prevent

particles from sticking together.

After synthesis, try sonicating the product in a suitable solvent to break up the

agglomerates before drying.

Q: The XRD pattern of my product shows an amorphous phase or poor crystallinity. What

should I do?

A: This indicates that the hydrothermal reaction conditions were not sufficient for complete

crystallization.

Solution:

Increase the reaction temperature or prolong the reaction time.

Ensure the pH of the precursor solution is in the optimal range for the crystallization of

LaCoO₃.

A post-synthesis calcination step, even at a low temperature, can significantly improve

crystallinity.

Q: The yield of the final product is very low. What could be the reason?
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A: A low yield could be due to the high solubility of the intermediate species under the chosen

hydrothermal conditions.

Solution:

Adjust the pH of the solution. The solubility of metal hydroxides is highly pH-dependent.

Ensure the autoclave is properly sealed to prevent any loss of solvent and pressure during

the reaction.

Workflow Diagram: Hydrothermal Synthesis
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Caption: Workflow for Hydrothermal Synthesis of LaCoO₃.
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Mechanochemical Synthesis (High-Energy Ball
Milling)
This method uses mechanical energy to induce chemical reactions and structural changes. It is

a solvent-free method that can produce nanocrystalline powders.

Experimental Protocol
Precursor Preparation:

Use either a mixture of lanthanum and cobalt oxides (La₂O₃, Co₃O₄) or their salts (e.g.,

LaCl₃, CoCl₂ with a solid-state precipitating agent like Na₂CO₃).

Weigh the precursors in the desired stoichiometric ratio.

Milling:

Place the precursor mixture into a milling jar along with milling balls (e.g., stainless steel,

zirconia). The ball-to-powder weight ratio is typically high (e.g., 20:1).

Mill the mixture in a high-energy planetary ball mill for several hours (e.g., 2-20 hours) at a

high rotational speed (e.g., 300-500 rpm). The milling can be performed in air or an inert

atmosphere.

Post-Milling Treatment (if using salt precursors):

If salt precursors were used, the milled product will be a composite of LaCoO₃ and a salt

byproduct (e.g., NaCl).

Wash the milled powder with deionized water to remove the salt byproduct.

Filter and dry the washed powder.

Calcination (Optional but Recommended):

A low-temperature calcination step (e.g., 600-700°C) is often performed to improve the

crystallinity of the LaCoO₃ phase.
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Troubleshooting Guide: Mechanochemical Synthesis
Q: The XRD of the milled powder shows only the starting materials, with no perovskite phase

formed. What is the problem?

A: This indicates that the mechanical energy supplied was insufficient to initiate the solid-state

reaction.

Solution:

Increase the milling time.

Increase the rotational speed of the mill.

Increase the ball-to-powder ratio.

Ensure you are using a high-energy ball mill.

Q: The final powder is heavily contaminated with material from the milling jar and balls. How

can this be avoided?

A: Contamination is a common issue in high-energy ball milling.

Solution:

Choose milling media (jar and balls) made of a hard, wear-resistant material like zirconia

or tungsten carbide.

Avoid excessively long milling times, as this increases wear.

If possible, use milling media made of the same material as one of the components of your

product, although this is not always feasible.

Q: The particle size of the final product is larger than expected, and the surface area is low.

Why is this happening?

A: This could be due to cold welding, where the high pressure during milling causes the fine

particles to agglomerate and weld together.
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Solution:

Introduce a process control agent (PCA), such as a small amount of a volatile organic

liquid (e.g., ethanol, hexane), which can coat the particles and prevent cold welding.

Optimize the milling parameters (time and speed) to find a balance between particle size

reduction and agglomeration.

Workflow Diagram: Mechanochemical Synthesis
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Caption: Workflow for Mechanochemical Synthesis of LaCoO₃.
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In this method, a precipitating agent is added to a solution of metal salts to cause the

simultaneous precipitation of the metal ions as hydroxides or carbonates, which are then

calcined to form the oxide.

Experimental Protocol
Precursor Solution:

Prepare an aqueous solution containing stoichiometric amounts of lanthanum nitrate

hexahydrate and cobalt nitrate hexahydrate.

Precipitation:

Prepare a solution of a precipitating agent, such as sodium carbonate (Na₂CO₃) or

ammonium hydroxide (NH₄OH).

Slowly add the precipitating agent to the metal salt solution under vigorous stirring.

Maintain a constant pH during the precipitation process (e.g., by using a pH controller). A

pH of 8-10 is typically used.

Aging and Washing:

Age the resulting precipitate in the mother liquor for a few hours to ensure complete

precipitation and homogenization.

Separate the precipitate by filtration or centrifugation.

Wash the precipitate thoroughly with deionized water to remove any residual ions. This

step is critical to obtain a pure final product.

Drying and Calcination:

Dry the precipitate in an oven at 100-120°C overnight.

Calcine the dried powder in a furnace at 600-800°C for 2-4 hours to decompose the

hydroxides/carbonates and form the LaCoO₃ perovskite phase.

Troubleshooting Guide: Co-precipitation Synthesis
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Q: The composition of my final product is not stoichiometric. What could have caused this?

A: This is a common problem in co-precipitation and is usually due to the different precipitation

rates of the metal ions.

Solution:

Ensure very rapid and efficient stirring during the addition of the precipitating agent to

maintain a homogeneous solution.

Maintain a constant pH throughout the precipitation process. The precipitation pH of

different metal hydroxides/carbonates can vary.

Add the precipitating agent very slowly to the metal salt solution.

Q: The final powder is composed of large, hard agglomerates. How can I get a finer powder?

A: Hard agglomerates can form during the drying and calcination steps.

Solution:

After washing, try re-dispersing the precipitate in a solvent like ethanol and then drying.

Use a freeze-drying technique instead of oven drying to obtain a finer, less agglomerated

powder.

Grind the powder gently after calcination.

Q: My final product contains impurities, such as sodium, from the precipitating agent. How do I

remove them?

A: This is due to insufficient washing of the precipitate.

Solution:

Wash the precipitate multiple times with copious amounts of deionized water.
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Test the wash water for the presence of the impurity ions (e.g., using a conductivity meter

or specific ion tests) until they are no longer detected.

Consider using a precipitating agent that decomposes into volatile products upon heating,

such as ammonium carbonate or urea.

Workflow Diagram: Co-precipitation Synthesis
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Caption: Workflow for Co-precipitation Synthesis of LaCoO₃.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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